4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate
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Overview
Description
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 4-methylbenzoyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated ketones, alcohols.
Substitution: Nitro, bromo, and sulfonyl derivatives.
Scientific Research Applications
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity or modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester: This compound shares the 3-chlorophenyl group but differs in its overall structure and functional groups.
Dichloroanilines: These compounds have similar aromatic structures with chlorine substitutions but differ in their functional groups and overall reactivity.
Uniqueness
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-methylbenzoate is unique due to its specific combination of functional groups and the presence of both a 3-chlorophenyl and a 4-methylbenzoate group
Properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClO3/c1-16-5-8-19(9-6-16)23(26)27-21-12-10-18(11-13-21)22(25)14-7-17-3-2-4-20(24)15-17/h2-15H,1H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELXASPGCUEECO-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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